

Application Notes & Protocols for the Solid-Phase Synthesis of H-Aib-NH₂

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

CAS No.: 1625-90-7; 16252-90-7

Cat. No.: B2608990

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Abstract

The incorporation of α,α -disubstituted amino acids, such as α -aminoisobutyric acid (Aib), into peptide sequences is a key strategy for developing potent and stable peptidomimetics. Aib's unique gem-dimethyl substitution on the α -carbon enforces a helical conformation and provides exceptional resistance to enzymatic degradation.[1][2] However, this same structural feature presents a significant challenge in peptide synthesis due to severe steric hindrance.[3][4] This document provides a comprehensive guide and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of H-Aib-NH₂, a simple yet representative model that encapsulates the fundamental challenges of Aib chemistry. We will delve into the rationale behind strategic choices, from resin and coupling reagents to cleavage conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Overcoming the Steric Hindrance of Aib

The primary obstacle in synthesizing Aib-containing peptides is the steric bulk of the two methyl groups on the α -carbon. This steric shield impedes the approach of the activated carboxyl

group of Fmoc-Aib-OH to the resin-bound free amine, drastically slowing down the rate of peptide bond formation.[3][4][5]

Consequences of Steric Hindrance:

- **Incomplete Coupling:** Standard coupling protocols are often insufficient to drive the reaction to completion, resulting in the most common side product: deletion sequences (peptides lacking the Aib residue).[4]
- **Low Yields:** Failed coupling events directly translate to a lower yield of the target peptide.
- **Aggregation:** While less of a concern for a dipeptide, Aib-rich sequences are prone to forming rigid helical structures that can aggregate on-resin, further blocking reactive sites.[6]

Successfully synthesizing H-Aib-NH₂ requires a carefully optimized strategy that directly addresses these challenges, primarily through the selection of highly potent reagents and optimized reaction conditions.

Strategic Synthesis Design for H-Aib-NH₂

A robust SPPS strategy is built on a series of logical choices. For H-Aib-NH₂, the following components are critical for success.

Solid Support: Rink Amide Resin

To obtain a C-terminal amide (–NH₂), the synthesis must be performed on a resin designed to yield this functionality upon cleavage. The Rink Amide resin is the standard choice for this purpose.[7][8] Its linker is cleaved under standard acidic conditions (e.g., high percentage Trifluoroacetic Acid) to release the peptide as a C-terminal amide.

Coupling Reagents: The Key to Success

Standard carbodiimide activators like DIC, especially when paired only with HOBt, are often inefficient for coupling sterically hindered residues like Aib.[9] The synthesis of Aib-containing peptides necessitates the use of more powerful, highly reactive coupling reagents.

Recommended Reagent Classes:

- Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its safer, non-explosive oxyma-based counterpart COMU are among the most effective for difficult couplings.[3][10] They form highly reactive OAt or Oxyma esters, which are more potent acylating agents than the OBt esters generated by older reagents like HBTU.[3][10]
- Phosphonium Salts: Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are also highly efficient and function similarly to HATU. [3][9]
- Carbodiimide with Advanced Additives: The combination of DIC and Oxyma Pure has proven to be a powerful, cost-effective, and safe option, particularly in microwave-assisted SPPS, for driving hindered couplings to completion.[11][12]

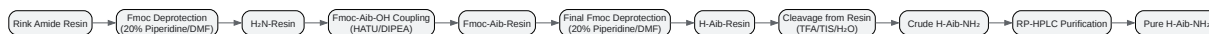
For this protocol, we will detail the use of HATU, which remains a gold standard for challenging couplings.

Reaction Conditions

- Solvent: High-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) is the standard solvent. For longer, aggregation-prone Aib sequences, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties.[3]
- Temperature: While room temperature synthesis is possible with potent reagents, reaction times may be long. Microwave-assisted SPPS can dramatically accelerate the coupling of Aib, often reducing reaction times from hours to minutes and significantly improving efficiency.[5][13][14]
- Double Coupling: A highly effective and common strategy is to perform the coupling step twice ("double coupling").[3] After the first coupling, the vessel is drained and a fresh solution of activated Fmoc-Aib-OH is added to acylate any remaining free amines.

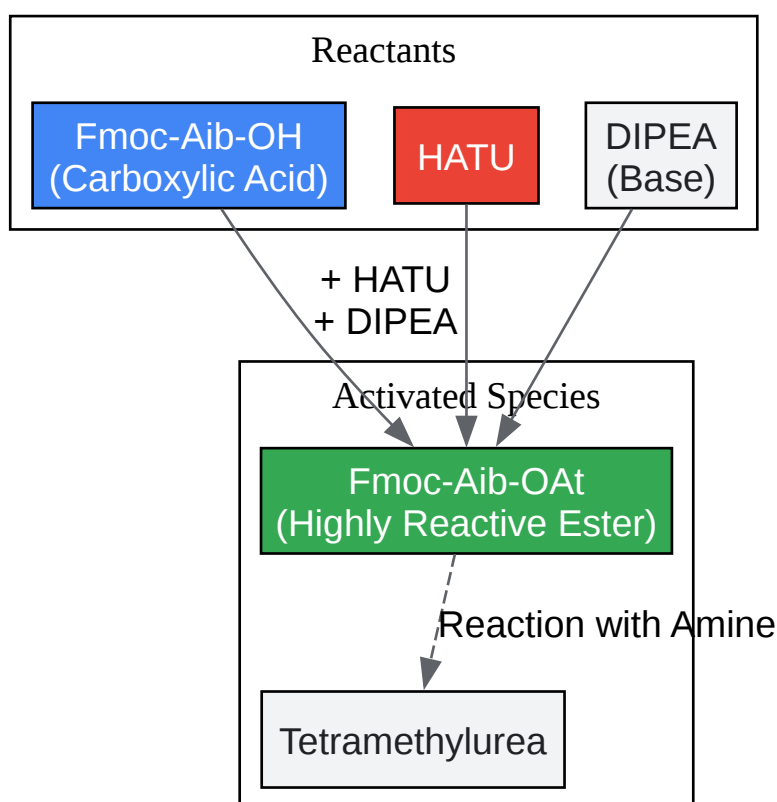
Visualized Workflow for H-Aib-NH₂ Synthesis

The following diagrams illustrate the overall synthesis workflow and the mechanism of coupling agent activation.



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Caption: SPPS workflow for the synthesis of H-Aib-NH₂.



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Caption: Activation of Fmoc-Aib-OH with HATU coupling reagent.

Detailed Experimental Protocols

Materials and Reagents

Reagent / Material	Purpose
Rink Amide MBHA Resin	Solid support for C-terminal amide synthesis
Fmoc-Aib-OH	Protected amino acid building block
HATU	Coupling reagent
N,N-Diisopropylethylamine (DIPEA)	Non-nucleophilic base for activation
Piperidine	Reagent for Fmoc group removal
N,N-Dimethylformamide (DMF)	Primary solvent for washing and reactions
Dichloromethane (DCM)	Solvent for resin washing
Trifluoroacetic Acid (TFA)	Reagent for cleavage and deprotection
Triisopropylsilane (TIS)	Scavenger to trap reactive cations
Diethyl Ether (cold)	For precipitation of the crude peptide
Kaiser Test Kit	To monitor coupling reaction completion

Protocol 1: Solid-Phase Synthesis of H-Aib-Resin

This protocol is described for a 0.1 mmol synthesis scale.

- Resin Swelling:
 - Place Rink Amide resin (0.1 mmol) into a peptide synthesis vessel.
 - Add DMF (~10 mL/g of resin) and agitate for 30-60 minutes to swell the resin beads.^[7]
 - Drain the DMF.
- Initial Fmoc Deprotection (of the Rink Amide Linker):
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.^[7]

- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
- Fmoc-Aib-OH Coupling (HATU Activation):
 - Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) and swirl gently for 1-2 minutes.^{[3][4]} Caution: Do not let the pre-activation proceed for too long.
 - Coupling: Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature. For notoriously difficult couplings, this time can be extended or performed at a moderately elevated temperature (e.g., 35-40°C).^[4]
- Monitoring the Coupling Reaction:
 - Remove a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and then DCM, and dry them.
 - Perform a Kaiser test.^[4] A negative result (yellow beads) indicates that all primary amines have been acylated and the coupling is complete.
 - If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. Drain the reaction solution and perform a second coupling (double coupling) by repeating step 4.3.^[3]
- Washing:
 - Once the coupling is complete (negative Kaiser test), drain the coupling solution.
 - Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all soluble reagents and by-products.
- Final Fmoc Deprotection:
 - To generate the free N-terminal amine of Aib, perform a final deprotection step as described in step 4.2.

- After deprotection, wash the H-Aib-Resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Peptide Isolation

- Prepare the Cleavage Cocktail:
 - In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).^[7] For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.
 - The TIS and water act as scavengers to quench reactive carbocations generated during cleavage, preventing side reactions.^[15]
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin (~10 mL per 0.1 mmol of resin).
 - Agitate at room temperature for 2-3 hours.^[7]
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the filtrate (which contains the peptide) into a fresh centrifuge tube.
 - Add the filtrate dropwise to a larger volume of ice-cold diethyl ether (e.g., 40-50 mL). A white precipitate (the crude peptide) should form.
 - Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
 - Pellet the peptide by centrifugation. Decant the ether.
 - Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic by-products.
 - After the final wash, dry the white peptide powder under vacuum.

Purification, Characterization, and Troubleshooting

The dried crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS), which should show a mass corresponding to H-Aib-NH₂.

Problem	Probable Cause	Recommended Solution
Positive Kaiser test after coupling	Incomplete acylation due to steric hindrance.[4]	Perform a second coupling ("double coupling") with fresh reagents.[3] Switch to a more potent coupling reagent (e.g., COMU) or use microwave heating.[10][14]
Low final yield of crude peptide	Inefficient coupling leading to deletion sequences. Loss during precipitation.	Optimize coupling conditions as above. Ensure efficient precipitation by using a sufficient volume of cold ether and allowing adequate time at low temperature.
Peptide is insoluble after drying	Aib-containing peptides can be hydrophobic and aggregate.[1][6]	Dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer dropwise while vortexing.[1]
Mass spec shows target mass +56	Incomplete removal of a tert-butyl group (from a side chain, not applicable here but a common issue).	Extend cleavage time or perform cleavage at a slightly elevated temperature. Ensure the cleavage cocktail is fresh.

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